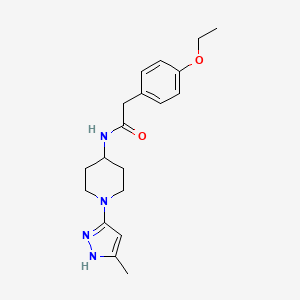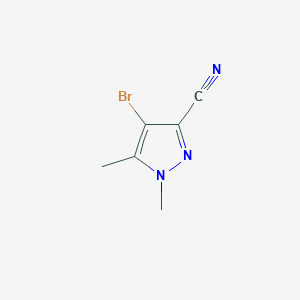
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile
Overview
Description
“4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile” is a chemical compound that is used as a pharmaceutical intermediate . It is a heteroaryl halide and a pyrazole derivative .
Synthesis Analysis
The synthesis of pyrazole derivatives has been extensively studied. A variety of synthesis methods and synthetic analogues have been reported over the years . The synthesis of this compound involves the use of stoichiometric amounts of the reactants, an ecofriendly solvent, and a cost-effective, non-toxic, and biodegradable organocatalyst .Molecular Structure Analysis
The molecular structure of “4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile” is characterized by the formula C5H7BrN2 . A comprehensive understanding of the molecular structure was gained through spectroscopic, thermal, and X-ray crystallographic analyses .Chemical Reactions Analysis
Pyrazole derivatives are known to exhibit a wide range of chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
The molecular weight of “4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile” is 175.03 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Synthesis and Anticancer Activity
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile serves as a foundational compound in the synthesis of various heterocyclic compounds. Metwally et al. (2016) explored its reactions to synthesize derivatives with potential anticancer activity. Notably, the reactions with phenyl isothiocyanate, ethyl bromoacetate, and phenacyl bromides led to the creation of thiazole and oxathiepine-6-carbonitriles. Additionally, the compound interacted with aryldiazonium chlorides to produce 2-(arylhydrazono) derivatives. This study signifies the compound's versatility in synthesizing structures with potential medicinal applications, particularly in anticancer research (Metwally, Abdelrazek, & Eldaly, 2016).
Heterocyclic Chemistry and Tautomerism
The compound also contributes to studies in heterocyclic chemistry and tautomerism. Research by Guard and Steel (2001) focused on the structure elucidation of products formed from reactions involving similar pyrazole derivatives. Their work involved X-ray crystallography to determine the structure of complex heterocyclic compounds, highlighting the compound's role in understanding the nuanced chemistry of heterocycles (Guard & Steel, 2001).
Synthesis of Heterocycles with Antiviral Properties
The compound is pivotal in synthesizing heterocycles with potential antiviral properties. A study conducted by Shamroukh et al. (2007) utilized it to prepare novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1). The synthesis process and the compound's role in creating structures with potential therapeutic applications against viral infections underscore its significance in antiviral research (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).
Antitumor Activity and Drug Design
In addition, it serves as a crucial building block in the design and synthesis of compounds with potential antitumor properties. Farag et al. (2010) conducted a study focusing on the synthesis of pyrazole-based heterocycles, assessing their antitumor properties. The research underscores the compound's utility in creating new structures that could potentially contribute to cancer treatment (Farag, Ali, El-Debss, Mayhoub, Amr, Abdel-Hafez, & Abdulla, 2010).
Mechanism of Action
Target of Action
The primary targets of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
The mode of action of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile As a pyrazole derivative, it may interact with various biological targets, leading to changes in cellular processes
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The molecular and cellular effects of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile Given the diverse biological activities of pyrazole derivatives, this compound could potentially have a wide range of effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile . Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how stable it is in various environments .
Safety and Hazards
Future Directions
The future directions for “4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and pharmacological properties. There is also potential for further investigation into their safety and hazards, as well as their physical and chemical properties .
properties
IUPAC Name |
4-bromo-1,5-dimethylpyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c1-4-6(7)5(3-8)9-10(4)2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTIUMYSFBCCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2589583.png)
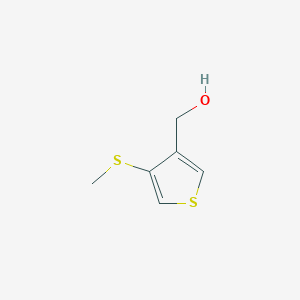
![1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2589586.png)
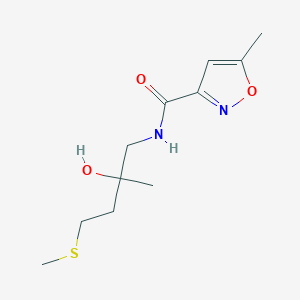
![5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2589589.png)
![2-(benzylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2589591.png)
![1-methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589593.png)
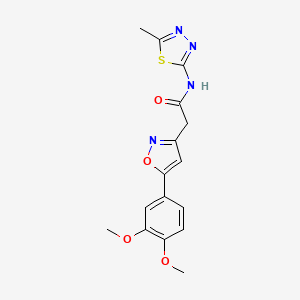
![N-[3-Methyl-5-(4-propan-2-ylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2589596.png)
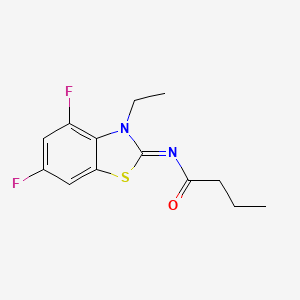
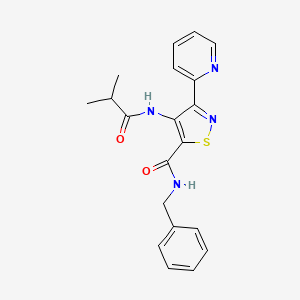
![5-((4-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589604.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2589605.png)
